N-Vinylhydroxylamine
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Overview
Description
N-Vinylhydroxylamine is an organic compound characterized by the presence of a vinyl group attached to a hydroxylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Vinylhydroxylamine can be synthesized through several methods. One common approach involves the reaction of hydroxylamine with acetylene or its derivatives under controlled conditions. This reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of large-scale reactors and continuous flow systems. The reaction conditions are optimized to maximize efficiency and minimize by-products. Catalysts such as palladium or copper are frequently employed to facilitate the vinylation process .
Chemical Reactions Analysis
Types of Reactions: N-Vinylhydroxylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitrones.
Reduction: Reduction reactions can convert this compound into amines or hydroxylamines.
Substitution: It can participate in nucleophilic substitution reactions, where the vinyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or organometallic compounds are employed under specific conditions to achieve substitution.
Major Products: The major products formed from these reactions include oximes, nitrones, amines, and substituted hydroxylamines .
Scientific Research Applications
N-Vinylhydroxylamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which N-Vinylhydroxylamine exerts its effects involves the interaction of its vinyl group with various molecular targets. The compound can undergo nucleophilic addition reactions, forming covalent bonds with nucleophiles such as proteins and nucleic acids. This interaction can lead to the modulation of biological pathways and the inhibition of specific enzymes .
Comparison with Similar Compounds
N-Vinylhydroxylamine vs. Hydroxylamine: While both compounds contain the hydroxylamine moiety, the presence of the vinyl group in this compound imparts unique reactivity and applications.
This compound vs. N-Vinylamine: N-Vinylamine lacks the hydroxyl group, resulting in different chemical properties and reactivity.
This compound vs. O-Vinylhydroxylamine: The position of the vinyl group (attached to oxygen vs.
Uniqueness: this compound’s unique combination of the vinyl and hydroxylamine functionalities makes it a versatile compound in organic synthesis and industrial applications. Its ability to undergo a wide range of chemical reactions and form various derivatives sets it apart from other similar compounds .
Properties
CAS No. |
166756-03-2 |
---|---|
Molecular Formula |
C2H5NO |
Molecular Weight |
59.07 g/mol |
IUPAC Name |
N-ethenylhydroxylamine |
InChI |
InChI=1S/C2H5NO/c1-2-3-4/h2-4H,1H2 |
InChI Key |
DOQRFSPGLXDRPF-UHFFFAOYSA-N |
Canonical SMILES |
C=CNO |
Origin of Product |
United States |
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